Cefobecin
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Overview
Description
Cefovecin is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefovecin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Antimicrobial Activity and Spectrum
Cefovecin, an extended-spectrum semisynthetic cephalosporin, is indicated for treating bacterial infections in dogs and cats. It has shown bactericidal activity against both gram-positive and gram-negative pathogens. This includes activity against major aerobic and anaerobic bacterial pathogens associated with skin, urinary tract, and periodontal infections. The study by Stegemann et al. (2006) evaluated cefovecin against 2,641 clinical isolates from Europe and the U.S., demonstrating its efficacy across various bacterial species (Stegemann et al., 2006).
Effect on Fecal Flora
Lawrence et al. (2013) investigated the impact of cefovecin on the fecal flora of healthy dogs. They found that treatment with cefovecin led to a reduction in the absolute number of E. coli and an increase in cefovecin-resistant E. coli and enterococci. This study highlights the antibiotic's influence on gut microbiota and the potential for resistance development (Lawrence et al., 2013).
Research Progress and Clinical Applications
Song Fu-ji (2014) reviewed the latest research status of cefovecin, covering its mechanism of action, antibacterial activities, and clinical applications in veterinary practice. This includes its pharmacokinetic properties such as quick absorption and slow elimination (Song Fu-ji, 2014).
Use in Veterinary Practices
Burke et al. (2017) conducted a study using electronic health records to analyze the usage of cefovecin in cats attending first-opinion practices in the UK. The study provided insights into how cefovecin is used in real-world veterinary settings, including its most common indications (Burke et al., 2017).
Properties
Molecular Formula |
C17H19N5O6S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10+/t9-,11+,15+/m0/s1 |
InChI Key |
ZJGQFXVQDVCVOK-MSUXKOGISA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O |
Synonyms |
cefovecin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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